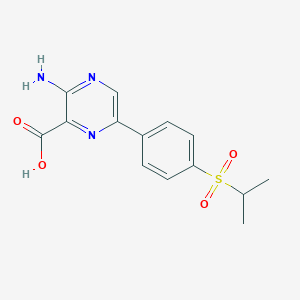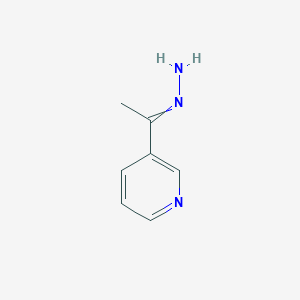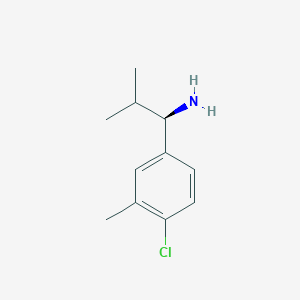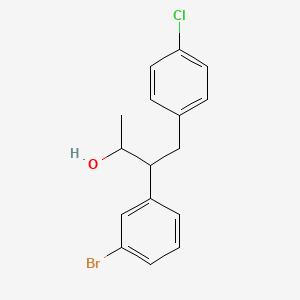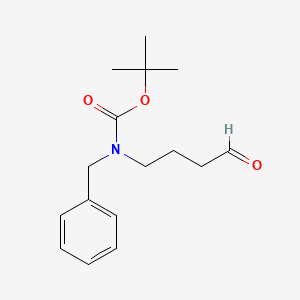
tert-Butyl benzyl(4-oxobutyl)carbamate
描述
tert-Butyl benzyl(4-oxobutyl)carbamate is an organic compound with the molecular formula C16H23NO4. It is a derivative of butyraldehyde, where the amino group is protected by a benzyl and tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and protective groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyl(4-oxobutyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected amine is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Aldehyde Formation: The final step involves the formation of the aldehyde group. This can be achieved by oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
tert-Butyl benzyl(4-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium on carbon (Pd/C), hydrogen gas
Major Products Formed
Oxidation: 4-[Benzyl(tert-butoxycarbonyl)amino]butyric acid
Reduction: 4-[Benzyl(tert-butoxycarbonyl)amino]butanol
Substitution: 4-(tert-butoxycarbonyl)amino]butyraldehyde
科学研究应用
tert-Butyl benzyl(4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of tert-Butyl benzyl(4-oxobutyl)carbamate involves its reactivity due to the presence of the aldehyde group and the protective Boc group. The aldehyde group can undergo nucleophilic addition reactions, while the Boc group provides stability and prevents unwanted side reactions. The benzyl group can be selectively removed to expose the amine functionality for further reactions.
相似化合物的比较
tert-Butyl benzyl(4-oxobutyl)carbamate can be compared with similar compounds such as:
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[Benzyl(tert-butoxycarbonyl)amino]butanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(tert-butoxycarbonyl)amino]butyraldehyde: Lacks the benzyl group, making it less stable but more reactive.
The uniqueness of this compound lies in its combination of protective groups and reactivity, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl N-benzyl-N-(4-oxobutyl)carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,12H,7-8,11,13H2,1-3H3 |
InChI 键 |
FXNOKTJWBRTCKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCCC=O)CC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-[2-(2-Aminopyridin-4-yl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8319169.png)
![4-Hydroxy dibenzo[b,d]furan-1-carbaldehyde](/img/structure/B8319177.png)
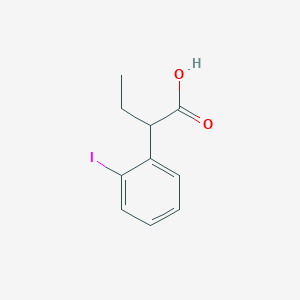
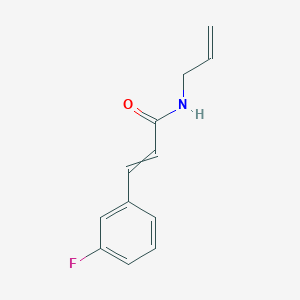
![methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate](/img/structure/B8319193.png)
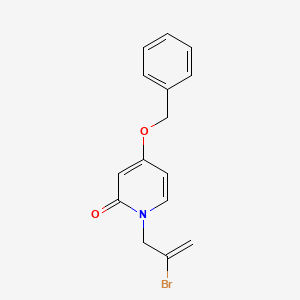
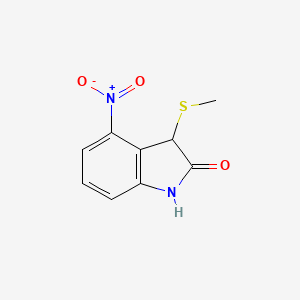

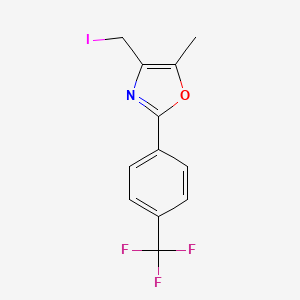
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanol](/img/structure/B8319227.png)
